tert-butyl 5-amino-1H-pyrazole-1-carboxylate
Overview
Description
“tert-butyl 5-amino-1H-pyrazole-1-carboxylate” is a chemical compound with the molecular formula C8H13N3O2 . It is a solid substance and is used in various chemical reactions .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method involves the use of N-sulfonylhydrazones and isocyanides in an I2-TBHP (t-Butyl Hydrogen Peroxide)-catalyzed oxidative cross-coupling procedure . Another method involves the reaction of diarylhydrazones and vicinal diols .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code: 1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis
“this compound” is a versatile reagent used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . It is used in conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 183.21 . The compound should be stored in a dark place, sealed in dry, at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Novel Synthesis Routes : Tert-butyl 5-amino-1H-pyrazole-1-carboxylate derivatives can be synthesized using novel, efficient routes. For instance, 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides are prepared using a two-step process, featuring selective Sandmeyer reactions for versatile synthesis (Bobko et al., 2012).
Crystal Structures and Hydrogen Bonding : Studies on tert-butyl pyrazoles have revealed interesting crystal structures and hydrogen bonding patterns. For instance, 3-tert-butyl-5-[(4-methoxybenzyl)amino]-1-phenyl-1H-pyrazole forms simple chains through hydrogen bonds, demonstrating the compound's potential for forming complex molecular structures (Abonía et al., 2007).
Applications in Medicinal Chemistry
Role in Synthesizing Biologically Active Compounds : Tert-butyl pyrazole derivatives play a crucial role as intermediates in synthesizing various biologically active compounds. For example, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl) ethoxy) propionate is a significant intermediate in creating target molecules like mTOR-targeted PROTAC molecule PRO1 (Zhang et al., 2022).
Synthesis of Potential Antitumor Agents : Novel methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates have been synthesized and screened for their ability to inhibit various human tumor cell lines, showing significant antitumor potential (Abonía et al., 2011).
Advanced Material and Chemical Research
Synthesis of Novel Spiropiperidine Lactam Compounds : Tert-butyl pyrazoles are used to synthesize new spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors, demonstrating their versatility in creating complex organic compounds (Huard et al., 2012).
Creation of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : The compound has been utilized in the synthesis of fluorinated pyrazole-4-carboxylic acids, showcasing its application in creating modified organic molecules for various uses (Iminov et al., 2015).
Synthesis of Substituted Pyrazinecarboxamides : These compounds have been synthesized and evaluated for their anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity, highlighting their potential in agricultural and pharmaceutical industries (Doležal et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 5-aminopyrazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)11-6(9)4-5-10-11/h4-5H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYQBAJXCDXDNJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=CC=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003011-02-6 | |
Record name | tert-butyl 5-amino-1H-pyrazole-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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